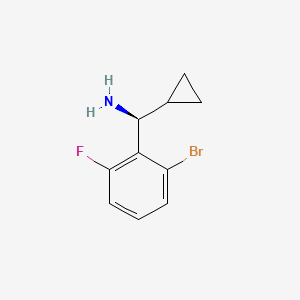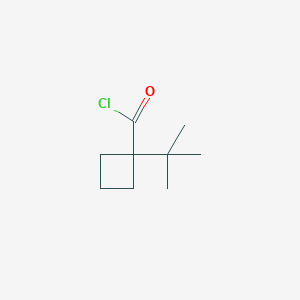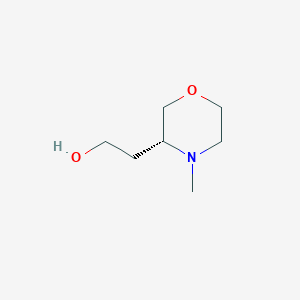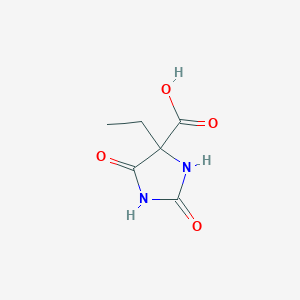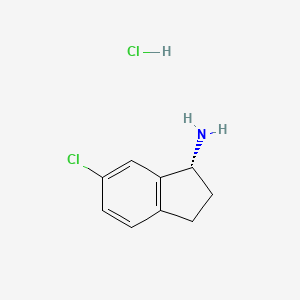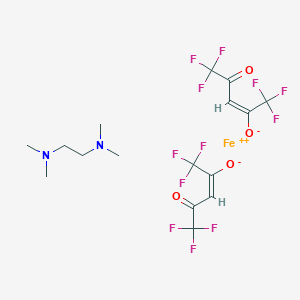
(S)-1-(3-Aminopropanoyl)-N-benzyl-N-((S)-2,4-diaminobutanoyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(3-Aminopropanoyl)-N-benzyl-N-((S)-2,4-diaminobutanoyl)pyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by its complex structure, which includes a pyrrolidine ring, multiple amine groups, and a benzyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Aminopropanoyl)-N-benzyl-N-((S)-2,4-diaminobutanoyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Aminopropanoyl Group: This step may involve the use of reagents such as aminopropanoic acid derivatives under specific conditions.
Attachment of the Benzyl Group: Benzylation reactions using benzyl halides in the presence of a base.
Incorporation of the Diaminobutanoyl Group: This step may involve the use of diaminobutanoic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(3-Aminopropanoyl)-N-benzyl-N-((S)-2,4-diaminobutanoyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding oxides.
Reduction: Reduction of the amide bond to form amines.
Substitution: Nucleophilic substitution reactions involving the benzyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein interactions.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.
Mécanisme D'action
The mechanism of action of (S)-1-(3-Aminopropanoyl)-N-benzyl-N-((S)-2,4-diaminobutanoyl)pyrrolidine-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(3-Aminopropanoyl)-N-benzyl-N-((S)-2,4-diaminobutanoyl)pyrrolidine-2-carboxamide: can be compared with other amide-containing compounds with similar structural features.
N-Benzylpyrrolidine derivatives: These compounds share the pyrrolidine and benzyl groups.
Diaminobutanoyl derivatives: These compounds share the diaminobutanoyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C19H29N5O3 |
|---|---|
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
(2S)-1-(3-aminopropanoyl)-N-benzyl-N-[(2S)-2,4-diaminobutanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H29N5O3/c20-10-8-15(22)18(26)24(13-14-5-2-1-3-6-14)19(27)16-7-4-12-23(16)17(25)9-11-21/h1-3,5-6,15-16H,4,7-13,20-22H2/t15-,16-/m0/s1 |
Clé InChI |
BGAOAGATWYTUAK-HOTGVXAUSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)CCN)C(=O)N(CC2=CC=CC=C2)C(=O)[C@H](CCN)N |
SMILES canonique |
C1CC(N(C1)C(=O)CCN)C(=O)N(CC2=CC=CC=C2)C(=O)C(CCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


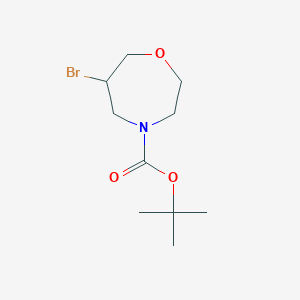
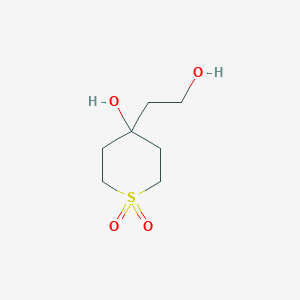
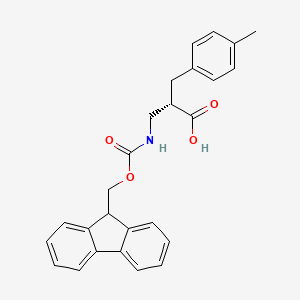
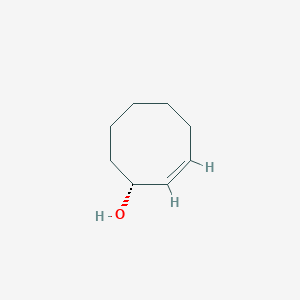
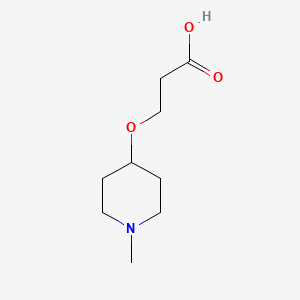


![3-Bromo-6,7-dihydrooxepino[3,4-b]pyridin-9(5H)-one](/img/structure/B12944134.png)
